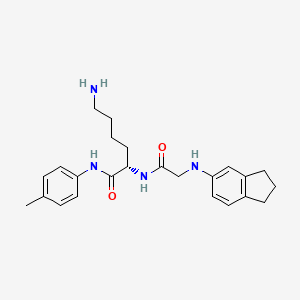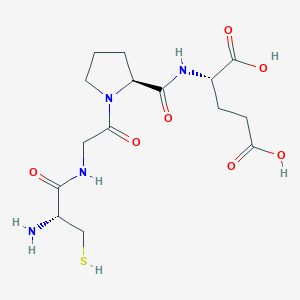![molecular formula C19H14ClN3O2S B14185111 N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide CAS No. 927208-58-0](/img/structure/B14185111.png)
N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzenesulfonamide group attached to an indazole ring, which is further substituted with a 2-chlorophenyl group.
Preparation Methods
One common method for synthesizing indazole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The benzenesulfonamide group can be introduced through sulfonation reactions using sulfonyl chlorides in the presence of a base . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity, while the benzenesulfonamide group can enhance binding affinity and specificity . The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide can be compared with other indazole derivatives and benzenesulfonamide compounds:
Indazole Derivatives: Compounds like 1H-indazole-3-carboxylic acid and 2H-indazole-3-carboxamide share the indazole core but differ in their substituents and biological activities.
Benzenesulfonamide Compounds: Compounds such as 4-amino-N-(3-chlorophenyl)benzenesulfonamide and 4-(3-chlorophenyl)benzenesulfonamide share the benzenesulfonamide group but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of the indazole and benzenesulfonamide groups, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
927208-58-0 |
|---|---|
Molecular Formula |
C19H14ClN3O2S |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-[3-(2-chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H14ClN3O2S/c20-17-9-5-4-8-15(17)19-16-11-10-13(12-18(16)21-22-19)23-26(24,25)14-6-2-1-3-7-14/h1-12,23H,(H,21,22) |
InChI Key |
ABJKNBGCNSCWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C(=NN3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)

![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)

